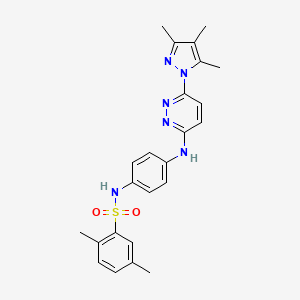
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring substituted with a 3,5-dichloro-2-methoxyphenyl group
Preparation Methods
The synthesis of 4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-methoxyaniline and 2-bromoacetylthiazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Procedure: The 3,5-dichloro-2-methoxyaniline is reacted with 2-bromoacetylthiazole under reflux conditions to form the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Scientific Research Applications
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with various biological targets and its potential as a bioactive molecule.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules and in the development of new chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(3,5-dichloro-2-methoxyphenyl)methylene-1,3-selenazolidine-2,4-dione and diethyl [(3,5-dichloro-2-methoxyphenyl)(3-ethylphenyl)amino]methylphosphonate share structural similarities.
Uniqueness: The presence of the thiazole ring and the specific substitution pattern on the phenyl group confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
4-(3,5-dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-6(2-5(11)3-7(9)12)8-4-16-10(13)14-8/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAISHCIGJSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2373643.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)



![N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2373656.png)


![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)
